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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the ortho-,
meta-, and para-isomers of phenoxyphenyl ethanone. Understanding the distinct spectral
characteristics of these isomers is crucial for their unambiguous identification, characterization,
and application in medicinal chemistry and materials science. This document presents a
detailed analysis of their tH NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS) data,
supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-phenoxyphenyl ethanone, 3-
phenoxyphenyl ethanone, and 4-phenoxyphenyl ethanone, allowing for a direct and objective

comparison.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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. . Coupling
Chemical Shift L .
Isomer Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
2-Phenoxyphenyl
ypheny 7.90 dd 7.8,1.8 H-6'
ethanone
7.50 ddd 83,73,18 H-4'
H-3', H-5,
7.15-7.30 m -
Phenyl-H
6.95-7.10 m - Phenyl-H
6.88 dd 83,11 H-2'
2.62 s - -COCHs
3-Phenoxyphenyl
ypheny 7.60-7.70 m - H-2', H-6'
ethanone
H-4', H-5',
7.30-7.45 m -
Phenyl-H
7.10-7.25 m - Phenyl-H
7.00 -7.10 m - Phenyl-H
2.59 s - -COCHs
4-Phenoxyphenyl
ypheny 7.96 d 8.9 H-2', H-6'
ethanone
7.30-7.50 m - Phenyl-H
7.10-7.25 m - Phenyl-H
7.03 d 8.9 H-3', H-5'
2.58 s - -COCHs
Table 2: 13C NMR Spectroscopic Data (CDCIs)
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Isomer Chemical Shift (6, ppm) Assignment
2-Phenoxyphenyl ethanone 199.5 C=0
155.0 C-2'

154.8 c-1"

133.5 C-4'

131.3 C-6'

129.8 Cc-3", C-5"

124.0 Cc-4"

1235 C-5

119.0 C-1

118.5 Cc-2", C-6"

117.2 C-3

31.9 -COCHs

3-Phenoxyphenyl ethanone 197.8 C=0
157.5 C-3

157.1 c-1"

138.2 C-1

129.9 Cc-3", C-5"

129.8 C-5

123.6 Cc-4"

123.1 C-6'

119.2 C-2", C-6"

119.0 c-4'

117.9 C-2'
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26.7 -COCHs
4-Phenoxyphenyl ethanone 196.8 C=0
162.2 c-4
155.8 c-1"
132.5 C-1'
130.8 C-2', C-6'
129.9 C-3", C-5"
124.4 c-4"
119.8 c-2", C-6"
117.8 C-3, C-5'
26.5 -COCHs

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Thin Film, cm~1)

C-O-C Stretch Aromatic C=C C-H Bending

Isomer C=0 Stretch )
(Aryl Ether) Stretch (Aromatic)

2-Phenoxyphenyl ~750 (ortho-
~1680 ~1240, ~1160 ~1590, ~1485 _

ethanone disubst.)

3-Phenoxyphenyl ~780, ~690
~1685 ~1250, ~1165 ~1585, ~1480 .

ethanone (meta-disubst.)

4-Phenoxyphenyl ~830 (para-
~1680 ~1245, ~1170 ~1595, ~1490 _

ethanone disubst.)

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
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Molecular lon Other Key
Isomer [M-CHs]* [M-COCHs]*

[M]* Fragments
2-Phenoxyphenyl

212 197 169 141, 115, 77
ethanone
3-Phenoxyphenyl

212 197 169 141, 115, 77
ethanone[1]
4-Phenoxyphenyl

212 197 169 141, 115, 77

ethanone[2]

Spectroscopic Data Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the

spectroscopic data of the phenoxyphenyl ethanone isomers.
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Workflow for Spectroscopic Data Comparison of Phenoxyphenyl Ethanone Isomers

Data Acquisition

Ortho, Meta, Para
Phenoxyphenyl Ethanone

1H & 13C NMR Spectroscopy FT-IR Spectroscopy
\
\
Data Analysid & Comparison ¥
Y v
Chemical Shifts () Absorption Bands (cm™?) Molecular lon Peak (m/z)
Coupling Constants (J) Functional Groups Fragmentation Patterns

Comparative Analysis

Interpretation|& Conclusion

Structure-Spectra Correlation

Unambiguous Isomer Identification

Click to download full resolution via product page

Caption: Workflow for comparing spectroscopic data of isomers.

Detailed Spectroscopic Comparison

The structural differences between the ortho, meta, and para isomers of phenoxyphenyl
ethanone give rise to distinct patterns in their respective spectra, allowing for their

differentiation.
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» 'H NMR Spectroscopy: The most significant differences are observed in the aromatic region
of the 'H NMR spectra.

o 2-Phenoxyphenyl ethanone: The proximity of the acetyl group to the phenoxy substituent
in the ortho isomer causes a more complex and spread-out pattern for the protons on the
acetyl-substituted ring due to steric hindrance and anisotropic effects. The H-6" proton is
shifted significantly downfield.

o 3-Phenoxyphenyl ethanone: The aromatic protons exhibit a more complex multiplet
structure compared to the para isomer, consistent with a meta-substitution pattern.

o 4-Phenoxyphenyl ethanone: The para-substitution leads to a more symmetrical and
simpler splitting pattern. The protons H-2' and H-6' appear as a distinct doublet, as do H-3'
and H-5', due to the magnetic equivalence arising from the symmetry of the molecule. The
chemical shift of the methyl protons is also slightly different among the isomers due to the
varying electronic environments.

e 13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic rings are
sensitive to the position of the substituents.

o The chemical shift of the carbonyl carbon (C=0) shows a slight upfield shift from the ortho
to the para isomer, reflecting changes in the electronic environment.

o The ipso-carbons (carbons directly attached to the ether oxygen and the acetyl group)
show distinct chemical shifts for each isomer, providing a clear fingerprint for identification.
For instance, the chemical shift of the carbon bearing the phenoxy group (C-2', C-3', or C-
4") is a key diagnostic feature.

« Infrared (IR) Spectroscopy: While all three isomers exhibit the characteristic absorption
bands for a ketone (C=0 stretch) and an aryl ether (C-O-C stretch), the pattern of the C-H
out-of-plane bending vibrations in the fingerprint region (below 900 cm~1) is diagnostic of the
substitution pattern on the aromatic ring.

o 2-Phenoxyphenyl ethanone: Shows a characteristic band for ortho-disubstitution.

o 3-Phenoxyphenyl ethanone: Displays bands typical for meta-disubstitution.
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o 4-Phenoxyphenyl ethanone: Exhibits a strong absorption characteristic of para-
disubstitution.

o Mass Spectrometry: The electron ionization mass spectra of the three isomers are very
similar, as they are structural isomers and tend to produce similar fragments.[1][2] All show a
molecular ion peak at m/z 212, corresponding to their molecular weight.[1][2] The major
fragmentation pathway involves the loss of a methyl radical ([M-15]*) to give a fragment at
m/z 197, and the loss of an acetyl group ([M-43]*) to give a fragment at m/z 169.[1][2] While
subtle differences in the relative intensities of the fragment ions may exist, mass
spectrometry alone is generally insufficient to distinguish between these positional isomers
without the aid of tandem MS or comparison with reference spectra.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the phenoxyphenyl ethanone isomer was
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

e IH NMR Acquisition: *H NMR spectra were recorded on a 400 MHz spectrometer. Standard
acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second,
and 16 scans.

e 13C NMR Acquisition: 13C NMR spectra were recorded on the same spectrometer at a
frequency of 100 MHz. A proton-decoupled pulse sequence was used. The spectral width
was 240 ppm, with a relaxation delay of 2 seconds and an accumulation of 1024 scans.

o Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00
ppm for *H NMR and the residual solvent signal of CDCls at 77.16 ppm for 13C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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» Sample Preparation: A small amount of the solid sample was finely ground with dry
potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, for liquid samples or solutions, a thin
film was prepared between two sodium chloride (NaCl) plates.

o Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. The spectrum
was acquired over the range of 4000-400 cm~1* with a resolution of 4 cm~1. A background
spectrum of a pure KBr pellet or NaCl plates was recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization: Electron ionization (El) was used with an ionization energy of 70 eV.

o Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
using a quadrupole mass analyzer.

o Data Acquisition: The mass spectrum was scanned over a range of m/z 40-400. The data
system recorded the relative abundance of each ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenoxyphenyl-ethanone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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